Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Description
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS: 371214-75-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a methoxycarbonyl group at position 2. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis. Its molecular formula is C₆H₆N₂O₃, with a molecular weight of 170.13 g/mol . The compound exhibits moderate solubility in polar solvents (e.g., 3.63 mg/mL in water) and is classified as "very soluble" based on ESOL predictions .
Properties
IUPAC Name |
methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKCTLIAIEYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578243 | |
| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19703-94-7 | |
| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : Acyl chlorides (e.g., acetyl chloride), methyl hydrazinecarboxylate, and bases such as triethylamine.
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Solvents : Dichloromethane or acetonitrile, chosen for their ability to stabilize intermediates.
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Temperature : Reflux at 80–100°C for 4–6 hours.
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Yield : Typically 65–75%, with purity exceeding 90% after recrystallization.
A critical modification involves using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) as dehydrating agents, which enhance cyclization efficiency. For example, heating N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide with PPh₃ and CCl₄ in acetonitrile at 100°C for 1 hour achieves a 78% yield.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the acyl chloride, followed by intramolecular dehydration to form the oxadiazole ring. Computational studies suggest that electron-withdrawing groups on the acyl chloride accelerate the reaction by polarizing the carbonyl group.
One-Pot Synthesis from Amidoximes and Carboxylic Acids
A streamlined one-pot method optimizes atom economy and reduces purification steps. This approach involves the condensation of amidoximes with carboxylic acids, followed by cyclodehydration.
Protocol Overview
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Step 1 : Condensation of 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid with amidoximes using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF at room temperature for 24 hours.
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Step 2 : Cyclodehydration with triethylamine at 100°C for 3 hours.
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Workup : Extraction with chloroform and evaporation to isolate the product.
Performance Metrics
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Yield : 70–85%, depending on the substituents.
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Purity : >95% as confirmed by HPLC.
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Scalability : Demonstrated at the 100-gram scale with consistent results.
Table 1: Comparative Analysis of One-Pot Synthesis Conditions
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100°C | Higher yield at 100°C |
| Catalyst (Triethylamine) | 1.0–1.5 mmol | Optimal at 1.2 mmol |
| Solvent (DMF) | 5–10 mL/g substrate | Lower volumes preferred |
Industrial-Scale Production via Continuous Flow Reactors
Industrial methods prioritize scalability and cost-efficiency. A patented three-step synthesis route avoids toxic reagents and achieves high throughput:
Stepwise Process
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Ammonolysis of Dialkyl Oxalate : Reacting dialkyl oxalate with hydrazine hydrate to form monoalkyl oxalate hydrazide.
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Acylation with Fatty Acid Anhydrides : Treating the hydrazide with anhydrides (e.g., acetic anhydride) to yield 2-hydrazide-monoalkyl oxalate.
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Dehydration Cyclization : Heating the intermediate at 120–150°C in toluene to form the oxadiazole ring.
Key Advantages
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Safety : Eliminates use of corrosive reagents like thionyl chloride.
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Yield : 80–90% at the kilogram scale.
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Cost : Raw material costs reduced by 40% compared to batch methods.
Table 2: Industrial Synthesis Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Ammonolysis | 25°C, 12 hours, ethanol | 92 |
| Acylation | 60°C, 6 hours, acetic anhydride | 88 |
| Cyclization | 140°C, 3 hours, toluene | 85 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified protocol irradiates a mixture of methyl 2-cyanoacetate and hydroxylamine hydrochloride in DMF at 150°C for 15 minutes, followed by cyclization with acetic anhydride.
Benefits and Limitations
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Speed : Complete in <30 minutes vs. 6–24 hours conventionally.
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Yield : 75–80%, slightly lower than thermal methods.
Comparative Evaluation of Methods
Table 3: Method Comparison for Methyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Hydrazide Cyclization | 65–75 | 90–95 | Moderate | $$$ |
| One-Pot Synthesis | 70–85 | 95–98 | High | $$ |
| Industrial Process | 80–90 | 85–90 | Very High | $ |
| Microwave-Assisted | 75–80 | 90–95 | Low | $$$$ |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is primarily recognized for its potential as an anti-infective agent. Research indicates that compounds in the oxadiazole class exhibit antibacterial, antiviral, and antifungal activities. For instance, a study demonstrated that derivatives of this compound showed promising results against various bacterial strains, suggesting its utility in developing new antibiotics.
Neurodegenerative Disease Treatment
Recent investigations have explored the compound's application in treating neurodegenerative diseases such as Alzheimer's disease. Its derivatives have been identified as inhibitors of O-GlcNAcase (OGA), which plays a crucial role in tau-mediated neurodegeneration. This suggests that this compound could be developed into therapeutic agents for conditions like Alzheimer's and progressive supranuclear palsy .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block. It can be utilized to synthesize more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For example:
| Reaction Type | Example Reaction | Major Products |
|---|---|---|
| Oxidation | This compound + KMnO₄ | Oxadiazole N-oxides |
| Reduction | This compound + LiAlH₄ | Amine derivatives |
| Substitution | This compound + RX (alkyl halide) | Substituted oxadiazoles |
These reactions highlight the compound's versatility in creating derivatives with varied functionalities .
Material Science
Synthesis of Specialty Chemicals
The unique chemical properties of this compound make it suitable for use in material science. It can be incorporated into polymers and other materials to impart specific characteristics such as thermal stability or enhanced mechanical properties. Research has shown that integrating oxadiazole moieties into polymer matrices can improve their thermal and mechanical performance.
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, researchers synthesized several derivatives of this compound and tested their effects on tau phosphorylation in neuronal cell lines. The findings suggested that certain derivatives could reduce tau hyperphosphorylation and aggregation, indicating their potential for treating tauopathies.
Mechanism of Action
The mechanism of action of methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Key analogues, identified via structural similarity metrics , include:
| Compound Name | CAS Number | Similarity Score | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | 19703-94-7 | 0.98 | C₄H₄N₂O₃ | 128.09 |
| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | 40699-38-5 | 0.86 | C₆H₈N₂O₃ | 156.14 |
| 1,2,4-Oxadiazole-3,5-dicarboxylic acid | 856787-15-0 | 0.88 | C₄H₂N₂O₅ | 158.07 |
| Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | 20615-94-5 | 0.83 | C₄H₃KN₂O₃ | 158.18 |
Key Observations :
- Ester vs. Acid Functionality : Replacement of the methyl ester with a carboxylic acid (e.g., 5-methyl-1,2,4-oxadiazole-3-carboxylic acid) increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing lipophilicity .
- Alkyl Chain Variation : Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (C₆H₈N₂O₃) has a longer alkyl chain, slightly reducing solubility (log S = -1.63) compared to the methyl ester .
Solubility and Lipophilicity
| Compound | log S (ESOL) | Solubility (mg/mL) | Bioavailability Score |
|---|---|---|---|
| Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | -1.63 | 3.63 | 0.55 |
| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | -1.63 | 3.63 | 0.55 |
| 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | -1.20 | 10.2 | 0.70 |
Note: The carboxylic acid derivative shows higher solubility due to ionizable groups, favoring aqueous applications .
Hazard Profiles
- This compound: Limited safety data, but analogues like ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate exhibit hazards: H302: Harmful if swallowed. H315/H319: Skin/eye irritation .
- Ethyl 5-((tert-Boc-amino)methyl)-1,2,4-oxadiazole-3-carboxylate: Additional hazards include respiratory irritation (H335) .
Biological Activity
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The structural variations in oxadiazoles significantly influence their pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
In one study, derivatives of 5-methyl-1,2,4-oxadiazole were synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 µg/mL |
| Escherichia coli | 25 | 40 µg/mL |
| Klebsiella pneumoniae | 22 | 60 µg/mL |
| Bacillus cereus | 18 | 70 µg/mL |
The compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like gentamicin .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10.38 | Induction of apoptosis |
| HeLa (cervical cancer) | 12.41 | Cell cycle arrest |
| A549 (lung cancer) | 15.67 | Inhibition of proliferation |
The results indicated that certain derivatives of this compound exhibited potent cytotoxicity against these cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Some studies suggest that oxadiazoles can inhibit enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are involved in tumor progression and inflammation.
- Apoptosis Induction : Flow cytometry analyses have shown that certain derivatives increase the expression of pro-apoptotic factors like p53 and caspase-3 in cancer cells.
- Antimicrobial Mechanisms : The antibacterial activity may be linked to the disruption of bacterial cell membranes or interference with metabolic pathways.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization reactions. For example, a nitrile oxide intermediate can be generated from methyl cyanoacetate derivatives and reacted with hydroxylamine under controlled pH (5–6) and temperature (60–80°C) to form the 1,2,4-oxadiazole ring. Ethyl ester analogs (e.g., Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) are synthesized via similar pathways, suggesting methyl ester derivatives may follow analogous protocols .
- Key Variables : Solvent polarity (e.g., ethanol vs. DMF), reaction time (12–24 hrs), and stoichiometric ratios of nitrile precursors to hydroxylamine significantly affect yield (reported 45–78% in literature). Microwave-assisted synthesis may reduce reaction time .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Use and NMR to confirm the methyl ester (δ ~3.9 ppm for OCH) and oxadiazole ring protons. Coupling patterns distinguish between 1,2,4- and 1,3,4-oxadiazole isomers.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., oxadiazole C–N bonds: ~1.30–1.35 Å), critical for confirming regiochemistry .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (MW = 156.13 g/mol) and fragmentation patterns .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 4 weeks; monitor degradation via HPLC.
- Hydrolytic Stability : Test in buffers (pH 1–13) to assess ester hydrolysis to the carboxylic acid.
- Light Sensitivity : Expose to UV/visible light and track photodegradation products.
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity and regioselectivity in oxadiazole synthesis?
- Methodology :
- Transition State Modeling : Use Gaussian or ORCA to calculate activation energies for cyclization pathways. For example, compare [3+2] cycloaddition vs. stepwise mechanisms.
- Solvent Effects : Apply COSMO-RS to simulate solvent polarity impacts on reaction kinetics.
- Regioselectivity : Analyze frontier molecular orbitals (HOMO/LUMO) of nitrile oxides and dipolarophiles to predict 1,2,4- vs. 1,3,4-oxadiazole formation .
Q. What biological activities are associated with 1,2,4-oxadiazole derivatives, and how can structure-activity relationships (SAR) guide optimization?
- Methodology :
- Enzyme Inhibition Assays : Test against targets like PARP or HDACs using fluorescence-based assays. For example, 5-methyl substitution enhances metabolic stability compared to bulkier groups .
- Cellular Uptake Studies : Use radiolabeled analogs (e.g., -methyl) to quantify bioavailability in cancer cell lines.
- SAR Insights : Replace the methyl ester with amides or ketones to modulate lipophilicity (clogP) and binding affinity .
Q. How can contradictory data in literature regarding synthetic yields be resolved?
- Methodology :
- Reproducibility Trials : Replicate protocols from multiple sources while controlling for variables (e.g., reagent purity, inert atmosphere).
- Advanced Analytics : Use LC-MS to identify side products (e.g., uncyclized intermediates or dimerized byproducts) that reduce yield.
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to identify overlooked factors (e.g., catalyst aging) .
Q. What strategies mitigate toxicity risks during in vivo studies of oxadiazole derivatives?
- Methodology :
- Metabolic Profiling : Use liver microsomes to identify reactive metabolites (e.g., epoxides) that may cause hepatotoxicity.
- Proteomics : Screen for off-target interactions using affinity chromatography-mass spectrometry.
- In Silico Toxicity Prediction : Tools like Derek Nexus or ProTox-II assess mutagenicity and organ-specific risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
